molecular formula C11H22N2O2S B10885598 1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine

1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine

Cat. No.: B10885598
M. Wt: 246.37 g/mol
InChI Key: VFUXUXXGZRAVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethylsulfonyl group attached to the piperidine ring, along with a pyrrolidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE typically involves the reaction of piperidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The pyrrolidinyl group is introduced through a subsequent reaction involving pyrrolidine and the intermediate compound formed in the first step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Scientific Research Applications

1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(METHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE
  • 1-(PROPYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE
  • 1-(BUTYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE

Comparison: 1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. The length and nature of the sulfonyl group can influence the compound’s reactivity, solubility, and interaction with biological targets. This makes 1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE particularly valuable in applications where these specific properties are desired .

Properties

Molecular Formula

C11H22N2O2S

Molecular Weight

246.37 g/mol

IUPAC Name

1-ethylsulfonyl-4-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C11H22N2O2S/c1-2-16(14,15)13-9-5-11(6-10-13)12-7-3-4-8-12/h11H,2-10H2,1H3

InChI Key

VFUXUXXGZRAVNF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.